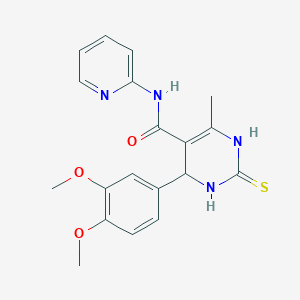![molecular formula C21H24ClN2O3P B380391 BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE](/img/structure/B380391.png)
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE is a chemical compound with the molecular formula C21H24ClN2O3P and a molecular weight of 418.85 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with an anilino group, a chlorine atom, and a phosphonate ester group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of diisopropyl 4-anilino-3-chloro-2-quinolinylphosphonate typically involves the reaction of 4-anilino-3-chloro-2-quinoline with diisopropyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions produce various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of diisopropyl 4-anilino-3-chloro-2-quinolinylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the targets being studied .
Comparación Con Compuestos Similares
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may have different substituents on the quinoline ring, leading to variations in chemical and biological properties.
Diisopropyl [anilino(2,4-dichlorophenyl)methyl]phosphonate: This compound has additional chlorine atoms on the phenyl ring, which can affect its reactivity and biological activity.
4-amino-3,5-dimethyl-4H-1,2,4-triazole: Although structurally different, this compound shares some similar chemical properties and is used in similar research applications.
The uniqueness of diisopropyl 4-anilino-3-chloro-2-quinolinylphosphonate lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H24ClN2O3P |
|---|---|
Peso molecular |
418.9g/mol |
Nombre IUPAC |
3-chloro-2-di(propan-2-yloxy)phosphoryl-N-phenylquinolin-4-amine |
InChI |
InChI=1S/C21H24ClN2O3P/c1-14(2)26-28(25,27-15(3)4)21-19(22)20(23-16-10-6-5-7-11-16)17-12-8-9-13-18(17)24-21/h5-15H,1-4H3,(H,23,24) |
Clave InChI |
DNTAUBNICHTMKC-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(C1=NC2=CC=CC=C2C(=C1Cl)NC3=CC=CC=C3)OC(C)C |
SMILES canónico |
CC(C)OP(=O)(C1=NC2=CC=CC=C2C(=C1Cl)NC3=CC=CC=C3)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B380308.png)

![N-(2-ethylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380310.png)
![7-(4-(benzyloxy)phenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380311.png)
![N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380314.png)
![2-[(1-{3-[(3,4-DIMETHOXYBENZYL)OXY]-2-HYDROXYPROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B380315.png)
![METHYL 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]BENZOATE](/img/structure/B380316.png)
![6-oxo-N'-[1-(3-pyridinyl)ethylidene]-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B380317.png)
![3-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B380318.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B380320.png)
![3-(2-{4-[1-(benzenesulfonyl)cyclopropanecarbonyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B380321.png)
![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B380322.png)
![2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B380325.png)
![Ethyl 2-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B380327.png)
